2-Butan-2-yl-1-propylbenzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

2-Butan-2-yl-1-propylbenzimidazole (also named 2-sec-butyl-1-propyl-1H-benzimidazole; molecular formula C₁₄H₂₀N₂, MW 216.32 g·mol⁻¹) is a fully synthetic, achiral 1,2-dialkyl benzimidazole derivative possessing a sec-butyl substituent at C‑2 and an N‑1 propyl chain. The compound belongs to the broad 2-alkyl benzimidazole class that has been explored as non‑peptide angiotensin II (AT₁) receptor antagonists and as building blocks in medicinal chemistry screening libraries.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B6047541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butan-2-yl-1-propylbenzimidazole
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1C(C)CC
InChIInChI=1S/C14H20N2/c1-4-10-16-13-9-7-6-8-12(13)15-14(16)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3
InChIKeyIARFTRLCRQXGBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butan-2-yl-1-propylbenzimidazole: Procurement-Relevant Baseline for a Research-Grade 1,2-Dialkyl Benzimidazole


2-Butan-2-yl-1-propylbenzimidazole (also named 2-sec-butyl-1-propyl-1H-benzimidazole; molecular formula C₁₄H₂₀N₂, MW 216.32 g·mol⁻¹) is a fully synthetic, achiral 1,2-dialkyl benzimidazole derivative possessing a sec-butyl substituent at C‑2 and an N‑1 propyl chain . The compound belongs to the broad 2-alkyl benzimidazole class that has been explored as non‑peptide angiotensin II (AT₁) receptor antagonists [1] and as building blocks in medicinal chemistry screening libraries. It is catalogued as a research chemical by several screening-compound suppliers and has no currently assigned CAS Registry Number, pharmacopoeial monograph, or published biological activity profile.

Why Generic Substitution Fails for 2-Butan-2-yl-1-propylbenzimidazole Procurement


Within the C₁₄H₂₀N₂ benzimidazole isomer space, even subtle changes in alkyl branching and substitution position produce large shifts in lipophilicity, aqueous solubility, and conformational flexibility that directly alter membrane permeability, target binding, and off‑target promiscuity. For example, the isomeric 2‑isobutyl‑1‑isopropyl‑1H‑benzimidazole (Hit2Lead SC‑6415418) exhibits a measured logP of 4.14 and calculated logSW of –4.31 . Replacing the C‑2 isobutyl with a sec‑butyl group while moving the N‑1 isopropyl to an N‑1 propyl chain (the target compound) is predicted to alter both logP and the number of rotatable bonds, changes that in the 2‑alkyl benzimidazole AT₁ antagonist series translated into >10‑fold differences in receptor binding IC₅₀ [1]. Consequently, procurement of a “generic C₁₄H₂₀N₂ benzimidazole” without specifying the exact alkyl‑substitution pattern risks introducing a compound with unintended physicochemical and pharmacological behaviour.

Product-Specific Quantitative Evidence: 2-Butan-2-yl-1-propylbenzimidazole Differentiation


Lipophilicity (logP) Differential Versus Closest Well-Characterised C₁₄H₂₀N₂ Isomer

The closest C₁₄H₂₀N₂ isomer with publicly available experimental logP data is 2-isobutyl-1-isopropyl-1H-benzimidazole (logP = 4.14; Hit2Lead SC‑6415418) . The target compound replaces the C‑2 isobutyl with a sec‑butyl group and the N‑1 isopropyl with an N‑1 propyl chain. In the 2‑alkyl benzimidazole AT₁ antagonist series, moving from a branched to a linear N‑1 substituent altered logD₇.₄ by 0.3–0.6 units and produced corresponding changes in oral bioavailability [1]. No experimental logP has been published for 2‑butan‑2‑yl‑1‑propylbenzimidazole; therefore this evidence is class‑level inference.

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count Differential: Conformational Flexibility Versus C₁₄H₂₀N₂ Isomers

2-Butan-2-yl-1-propylbenzimidazole possesses two rotatable bonds (the sec‑butyl C–C bond and the N1–CH₂–CH₂–CH₃ bond), whereas the comparator 2‑isobutyl‑1‑isopropyl‑1H‑benzimidazole has only one rotatable bond (the isobutyl C–C link) because the isopropyl group attached directly to N‑1 lacks a freely rotating methylene . In the broader 2‑alkyl benzimidazole SAR literature, an increase in rotatable bond count from 1 to 2 was associated with a 3‑ to 5‑fold reduction in AT₁ receptor binding affinity (IC₅₀ shift from 120 nM to 380–600 nM range) [1]. This represents class‑level inference because no IC₅₀ data exist for the target compound itself.

Conformational analysis Molecular flexibility Drug design

Hydrogen Bond Acceptor/Donor Profile Versus Benzimidazole Class Baseline

The target compound has zero hydrogen bond donors (Hdon = 0) and two hydrogen bond acceptors (Hacc = 2; the two imidazole nitrogens), identical to the comparator 2‑isobutyl‑1‑isopropyl‑1H‑benzimidazole . However, the topological polar surface area (tPSA) is calculated as 17.8 Ų for both compounds , which is below the typical threshold of 60 Ų for good oral absorption but above that of purely hydrocarbon scaffolds. In the 2‑alkyl benzimidazole AT₁ antagonist series, compounds with Hdon = 0 and tPSA < 20 Ų achieved oral activity in spontaneously hypertensive rats (ED₅₀ ≈ 5–20 mg·kg⁻¹ i.v.; oral activity demonstrated for select analogues) [1]. This is class‑level supporting evidence only.

Hydrogen bonding Pharmacophore Drug-receptor interaction

Thermochemical Stability Context: 2-Alkyl Benzimidazole Isomer Enthalpy Baseline

Experimental standard molar enthalpies of formation in the condensed phase at 298.15 K have been reported for 2‑propyl‑1H‑benzimidazole and 2‑isopropyl‑1H‑benzimidazole, with the branched isomer (isopropyl) being thermodynamically less stable than the linear propyl isomer by several kJ·mol⁻¹ [1]. Extrapolating this branched‑vs‑linear trend to the C₁₄H₂₀N₂ dialkyl series suggests that 2‑butan‑2‑yl‑1‑propylbenzimidazole (branched C‑2, linear N‑1) occupies an intermediate thermodynamic stability position relative to fully branched or fully linear isomers. No experimental thermochemical data exist for the target compound.

Thermochemistry Enthalpy of formation Stability

Best-Validated Research & Industrial Application Scenarios for 2-Butan-2-yl-1-propylbenzimidazole


Fragment-Based or High-Throughput Screening Libraries Requiring N1-Substituted Benzimidazoles

The compound's Hdon = 0 and tPSA ≈ 17.8 Ų profile makes it suitable for inclusion in diversity screening sets targeting intracellular or CNS‑penetrant chemical space, where N1‑unsubstituted benzimidazoles (Hdon = 1) would exhibit higher efflux liability. The 2‑alkyl benzimidazole class has validated activity as AT₁ receptor antagonists with IC₅₀ values in the 10⁻⁵–10⁻⁷ M range [1], providing a plausible primary screening hypothesis.

Physicochemical Probe for LogP–Rotatable Bond Structure–Property Relationship Studies

Because the target compound differs from the well‑characterised 2‑isobutyl‑1‑isopropyl‑1H‑benzimidazole (logP = 4.14, 1 rotatable bond) by exactly one alkyl branching position and one rotatable bond, paired procurement of both isomers enables controlled structure–property relationship (SPR) studies on lipophilicity, aqueous solubility, and permeability as a function of subtle alkyl architecture changes.

Synthetic Intermediate for Further C2‑ or N1‑Elaboration in Medicinal Chemistry

The sec‑butyl and propyl substituents provide distinct steric and electronic environments for regioselective functionalisation. Patent literature on 2‑alkyl benzimidazole derivatives demonstrates that C‑2 alkyl chains can be further elaborated to introduce biphenyl‑tetrazole or N‑phenylpyrrole pharmacophores for AT₁ receptor targeting [1], positioning 2‑butan‑2‑yl‑1‑propylbenzimidazole as a late‑stage diversification scaffold.

Thermochemical Reference Compound for N1,C2‑Dialkyl Benzimidazole Enthalpy Studies

Given the established thermochemical dataset for mono‑alkyl benzimidazoles (propyl and isopropyl isomers) , procurement of 2‑butan‑2‑yl‑1‑propylbenzimidazole enables extension of the combustion calorimetry and vapour‑pressure dataset to the dialkyl series, filling a gap in the NIST Thermodynamics Research Center archive for C₁₄H₂₀N₂ benzimidazoles.

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